2-Fluoro-4-methylbenzylamine

Perovskite Solar Cells Photovoltaics Materials Science

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4) is a substituted benzylamine building block with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol. As a primary benzylic amine, its core structure consists of a phenyl ring substituted with a fluorine atom at the ortho-position and a methyl group at the para-position.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 771573-01-4
Cat. No. B1318726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylbenzylamine
CAS771573-01-4
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)F
InChIInChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
InChIKeyQRRUYSDAUXURDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Procurement-Relevant Physicochemical and Structural Profile


2-Fluoro-4-methylbenzylamine (CAS 771573-01-4) is a substituted benzylamine building block with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol [1]. As a primary benzylic amine, its core structure consists of a phenyl ring substituted with a fluorine atom at the ortho-position and a methyl group at the para-position. Key computed physicochemical properties include a predicted XLogP3-AA value of 1.2 and a topological polar surface area of 26 Ų, indicating moderate lipophilicity [1]. The compound is typically supplied as a liquid with a purity specification of ≥97% , and is intended for use as a synthetic intermediate in pharmaceutical and agrochemical research.

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Why Alternative Benzylamine Analogs Cannot Be Substituted Without Performance Consequence


The specific substitution pattern of 2-fluoro-4-methylbenzylamine—an ortho-fluorine and para-methyl group on the phenyl ring—confers distinct conformational and electronic properties that are not replicated by other positional isomers or non-fluorinated analogs. Even within the class of fluorinated benzylamines, the exact position of the fluorine substituent profoundly impacts molecular behavior, including dipole moment magnitude, conformational bias, and resultant performance in downstream applications such as perovskite solar cells [1]. Interchanging this compound with an unsubstituted benzylamine or a differently substituted isomer (e.g., para-fluoro or meta-fluoro) without experimental validation introduces uncontrolled variability, potentially compromising synthetic yields, material performance, and experimental reproducibility.

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Quantitative Head-to-Head Evidence for Scientific Selection


2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Photovoltaic Efficiency Data in Q-2D Perovskite Solar Cells vs. Non-Fluorinated and Positional Isomer Analogs

In the fabrication of quasi-two-dimensional (Q-2D) perovskite solar cells, the use of para-fluorinated phenylmethylamine (pFPMA-F) as the organic cation resulted in a photoelectric conversion efficiency (PCE) of 15.88%. This performance significantly exceeded that of devices made with the non-fluorinated analog (PMA-F, 9.15%), the ortho-fluorinated analog (oFPMA-F, 12.62%), and the meta-fluorinated analog (mFPMA-F, 7.8%) under identical experimental conditions [1].

Perovskite Solar Cells Photovoltaics Materials Science

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Dipole Moment and Crystallinity Effects in Perovskite Films vs. Positional Isomers

Density functional theory (DFT) calculations and crystal structure analysis revealed that the para-fluorinated phenylmethylamine (pFPMA-F) exhibits the largest dipole moment among the fluorinated analogs studied. Furthermore, (pFPMA)2PbI4 demonstrates a larger effective mass and greater layer spacing compared to the non-fluorinated (PMA)2PbI4. Consequently, the pFPMA-F 2D perovskite film exhibits a preferential in-plane orientation, superior crystallinity, and higher carrier mobility compared to PMA-F, oFPMA-F, and mFPMA-F [1].

Perovskite Solar Cells Crystal Engineering Materials Science

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Conformational Bias Induction for Remote C-H Activation vs. Non-Fluorinated Templates

X-ray and NMR studies have demonstrated that the introduction of a single fluorine substitution in a directing template can induce conformational biases that are critical for achieving site-selectivity in remote C-H functionalization reactions. In a study on distal meta-C-H activation of benzylic amines, a fluorine atom on the template, in conjunction with a suitable ligand, enabled a switch from ortho- to meta-selectivity [1]. This effect is attributed to the fluorine atom's ability to influence the conformation of the palladated intermediate.

Organic Synthesis C-H Activation Catalysis

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Amine Basicity (pKa) Tuning Through Fluorination vs. Non-Fluorinated Parent Amines

The introduction of fluorine atoms onto an amine scaffold predictably modulates amine basicity (pKa). A study profiling fluoroalkyl-substituted heterocyclic amines demonstrated that amine basicity changes in a monotonic fashion depending on the fluorination pattern [1]. While direct pKa data for 2-fluoro-4-methylbenzylamine is not reported in the open literature, the conjugate acid pKa of a typical primary benzylamine is predicted to be in the range of 9-10 . The ortho-fluoro substituent in 2-fluoro-4-methylbenzylamine is expected to lower this pKa by 1-2 units compared to the non-fluorinated 4-methylbenzylamine, based on the electron-withdrawing inductive effect of the fluorine atom.

Medicinal Chemistry Physicochemical Profiling ADME

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Lipophilicity (LogP) Modulation by Ortho-Fluorine vs. Non-Fluorinated Benzylamine

Fluorine substitution on an aromatic ring can have complex effects on lipophilicity, which are highly dependent on the substitution pattern. Studies on fluorinated amines indicate that the introduction of a fluoroalkyl group can either increase or decrease log P relative to the non-fluorinated parent [1]. For 2-fluoro-4-methylbenzylamine, the computed XLogP3-AA value is 1.2 [2]. In comparison, the computed log P for the non-fluorinated 4-methylbenzylamine is approximately 1.6 [3]. The ortho-fluorine substitution thus reduces lipophilicity by approximately 0.4 log units.

Medicinal Chemistry Physicochemical Profiling Drug Design

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Conformational Bias and Site-Selectivity in C-H Activation

The introduction of a fluorine atom into a benzylamine scaffold can induce significant conformational biases, which can be exploited to achieve site-selectivity in C-H functionalization reactions. X-ray and NMR studies on a directing template containing a single fluorine substitution revealed that the conformational bias can be enhanced by a ligand to switch from ortho- to meta-selectivity in the C-H activation of benzylic amines [1]. This effect is due to the fluorine's ability to influence the geometry of the palladated intermediate. While this study does not use 2-fluoro-4-methylbenzylamine directly, the principle of using fluorine-induced conformational bias to control regioselectivity is directly applicable to this scaffold.

Organic Synthesis C-H Activation Catalysis

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Efficiency Quasi-2D Perovskite Solar Cell Fabrication

In the development of quasi-2D perovskite solar cells, 2-fluoro-4-methylbenzylamine serves as the optimal organic cation component for achieving high photoelectric conversion efficiency. As demonstrated by a direct head-to-head comparison, the para-fluoro isomer (pFPMA-F) achieved a PCE of 15.88%, significantly outperforming the non-fluorinated (9.15%), ortho-fluoro (12.62%), and meta-fluoro (7.8%) analogs [1]. This performance advantage is underpinned by the largest dipole moment, preferential in-plane orientation, superior crystallinity, and higher carrier mobility of the para-fluoro film [1]. Researchers aiming to maximize Q-2D perovskite device efficiency should prioritize this specific isomer.

Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity and Basicity

2-Fluoro-4-methylbenzylamine is a strategic building block for medicinal chemists seeking to fine-tune the physicochemical properties of a lead series without introducing significant steric bulk. Compared to the non-fluorinated 4-methylbenzylamine (log P ≈ 1.6), the ortho-fluoro substitution reduces the computed log P by approximately 0.4 units to 1.2 [2][3], enhancing aqueous solubility. Concurrently, the fluorine atom lowers the amine pKa by an estimated 1-2 units, resulting in a higher fraction of neutral amine at physiological pH and potentially improving membrane permeability [4]. These predictable, quantifiable shifts make it a valuable tool for balancing potency and ADME properties in drug discovery programs.

Synthesis of Squaraine-Based Organic Photoconductive Materials

2-Fluoro-4-methylbenzylamine is a key intermediate in the synthesis of novel squaraine compositions, specifically bis(2-fluoro-4-methylbenzylaminophenyl)squaraine, which are claimed as organic photoconductive materials in patent literature [5]. The specific substitution pattern on the benzylamine ring is required for the synthesis of these proprietary squaraine dyes. For researchers working on organic photoconductors, optical data storage, or xerographic materials based on squaraine chemistry, sourcing 2-fluoro-4-methylbenzylamine is essential for reproducing the patented compositions and exploring this specific class of functional dyes.

Development of Site-Selective C-H Functionalization Methodologies

For synthetic organic chemists developing novel C-H activation methodologies, 2-fluoro-4-methylbenzylamine represents a strategic substrate or template component. The presence of the ortho-fluorine atom can induce conformational biases in directing groups that are critical for achieving remote meta-selectivity, as demonstrated in the functionalization of benzylic amines where a single fluorine substitution enabled a switch from ortho- to meta-selectivity [6]. Researchers aiming to expand the scope of meta-selective C-H functionalization or to design new directing templates should consider this fluorinated benzylamine scaffold as a tool for influencing reaction regioselectivity.

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